

GSK461364 in Neuroblastoma Preclinical Models: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the preclinical evaluation of **GSK461364**, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various neuroblastoma models. The data presented herein is collated from key studies demonstrating the single-agent efficacy and combination potential of this compound, offering valuable insights for researchers in oncology and drug development.

Core Concept: Targeting PLK1 in Neuroblastoma

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during the G2/M phase transition and mitosis.[1][2] In many cancers, including high-risk neuroblastoma, PLK1 is overexpressed and its elevated levels correlate with unfavorable patient outcomes.[1][3][4] **GSK461364** is an ATP-competitive inhibitor of PLK1, which has demonstrated potent anti-tumoral activity in preclinical neuroblastoma models.[1][5] Its mechanism of action involves disrupting the mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[5][6]

Single-Agent Activity of GSK461364

The primary investigation into **GSK461364**'s efficacy in neuroblastoma demonstrated significant anti-tumor effects both in vitro and in vivo.[1][5] These effects were notably independent of the MYCN amplification status, a key prognostic marker in neuroblastoma.[2][5]



In Vitro Efficacy

GSK461364 consistently reduced cell viability and proliferative capacity across a panel of human neuroblastoma cell lines.[1][5] The treatment induced a robust cell cycle arrest and triggered apoptosis.[1][5]

Data Summary: In Vitro Growth Inhibition of Neuroblastoma Cell Lines by GSK461364

Cell Line	MYCN Status	TP53 Status	GI50 (nM)
SK-N-AS	Single Copy	Mutated	< 20
SH-SY5Y	Single Copy	Wild-Type	< 20
SH-EP	Single Copy	Wild-Type	< 20
Kelly	Amplified	Wild-Type	< 20
IMR32	Amplified	Wild-Type	< 20
SK-N-BE(2)	Amplified	Mutated	< 20

Data extracted from Pajtler et al., 2017.[5]

Data Summary: Cell Cycle Analysis of Neuroblastoma Cell Lines Treated with GSK461364



Cell Line	Treatment	% G1 Phase	% S Phase	% G2/M Phase
SK-N-AS	Control (24h)	55	25	20
GI50 (24h)	50	20	30	
GI80 (24h)	45	15	40	
Control (72h)	60	20	20	_
GI50 (72h)	30	10	60	_
Gl80 (72h)	20	5	75	
IMR32	Control (24h)	50	30	20
GI50 (24h)	45	25	30	
GI80 (24h)	40	20	40	
Control (72h)	55	25	20	
GI50 (72h)	25	10	65	
GI80 (72h)	15	5	80	

Data represents approximate values derived from graphical representations in Pajtler et al., 2017.[5]

In Vivo Efficacy

In xenograft models using nude mice, **GSK461364** treatment significantly delayed tumor growth and extended survival.[2][5]

Data Summary: In Vivo Efficacy of GSK461364 in Neuroblastoma Xenograft Models



Xenograft Model	Treatment Group	Outcome
SK-N-AS	GSK461364 (50 mg/kg, i.p., daily)	Significant reduction in tumor volume compared to control.[5]
Delayed tumor growth to 2,500 mm ³ by 22 days.[5]		
IMR32	GSK461364 (50 mg/kg, i.p., daily)	Significant reduction in tumor growth compared to control.[5]

Data extracted from Pajtler et al., 2017.[5]

Combination Therapy: GSK461364 and BRD4 Inhibition

To explore strategies to enhance the anti-tumor effects of PLK1 inhibition, studies have investigated the combination of **GSK461364** with inhibitors of the Bromodomain and Extra-Terminal (BET) protein BRD4.[7] The combination of **GSK461364** with the BRD4 inhibitor MK-8628 has been shown to have synergistic effects in neuroblastoma cell lines.[7]

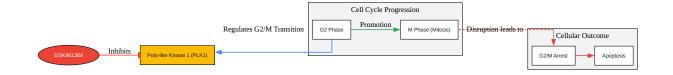
Data Summary: Synergistic Activity of GSK461364 and MK-8628 in Neuroblastoma

Cell Line	Combination Index (CI)	Synergy Score (Bliss)
IMR5 (MYCN-amplified)	< 1 (Synergistic)	Positive (Synergistic)

Data extracted from Timme et al., 2020.[7]

Signaling Pathways and Experimental Workflows Mechanism of Action of GSK461364



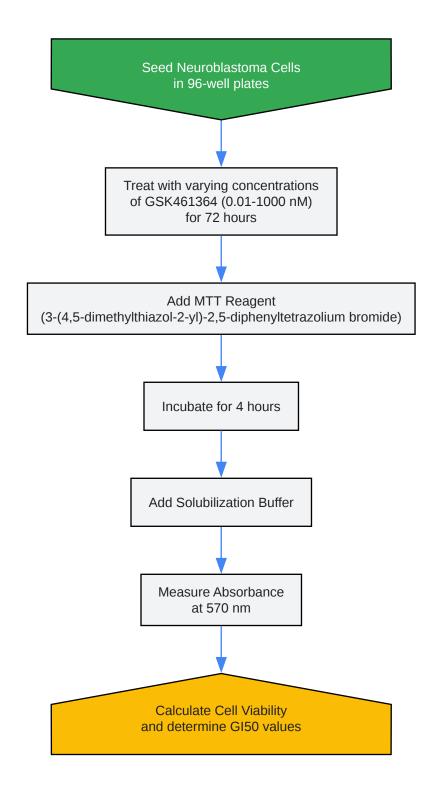


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Caption: Mechanism of action of **GSK461364** in neuroblastoma cells.

Experimental Workflow for In Vitro Cell Viability Assay



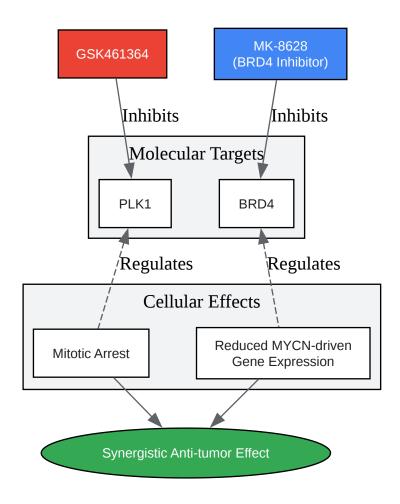


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Caption: Workflow for MTT-based cell viability assay.

Logical Relationship in Combination Therapy





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Caption: Logic of synergistic effect between **GSK461364** and a BRD4 inhibitor.

Experimental Protocols Cell Culture

Human neuroblastoma cell lines (SK-N-AS, SH-SY5Y, SH-EP, Kelly, IMR32, SK-N-BE(2), IMR5) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.

Cell Viability Assay (MTT)

Cells were seeded in 96-well plates and treated with **GSK461364** at concentrations ranging from 0.01 to 1000 nM for 72 hours.[8] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved using a solubilization buffer, and



absorbance was measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI50) was calculated from dose-response curves.[8]

Cell Cycle Analysis

Neuroblastoma cells were treated with **GSK461364** at their respective GI50 and GI80 concentrations for 24 and 72 hours.[8] Cells were then harvested, washed with PBS, and fixed in 70% ethanol. Fixed cells were treated with RNase A and stained with propidium iodide. The DNA content was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.[8]

In Vivo Xenograft Studies

Female athymic nude mice (nu/nu) were subcutaneously injected with SK-N-AS or IMR32 neuroblastoma cells.[5] When tumors reached a volume of approximately 200 mm³, mice were randomized into treatment and control groups. **GSK461364** was administered intraperitoneally at a dose of 50 mg/kg body weight once daily.[5][6] The control group received vehicle (DMSO) alone.[6] Tumor volume was monitored regularly, and animal survival was recorded.[5]

Immunohistochemistry

Xenograft tumors were harvested, fixed in formalin, and embedded in paraffin. Tumor sections were stained with hematoxylin and eosin (H&E). For proliferation and apoptosis analysis, sections were stained with antibodies against Ki67 (proliferation marker) and cleaved caspase 3 (apoptosis marker), respectively.[6]

Combination Index (CI) Analysis

Neuroblastoma cell lines were treated with a range of concentrations of **GSK461364** and the BRD4 inhibitor MK-8628, both as single agents and in combination, for 72 hours. Cell viability was assessed using the MTT assay. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Synergy scores were also determined using the Bliss independence model.[7]

Conclusion



The preclinical data strongly support the continued investigation of **GSK461364** as a therapeutic agent for high-risk neuroblastoma. Its ability to induce cell cycle arrest and apoptosis, irrespective of MYCN status, makes it a promising candidate for a broad range of neuroblastoma subtypes.[5] Furthermore, the synergistic effects observed when combined with BRD4 inhibitors suggest a powerful new therapeutic strategy that warrants further exploration in clinical settings.[7] This guide provides a foundational understanding of the preclinical profile of **GSK461364**, offering a valuable resource for the design of future studies and the advancement of novel treatments for neuroblastoma.

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